molecular formula C18H17N3O2S B2576817 2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-1,3-thiazole CAS No. 2199477-90-0

2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-1,3-thiazole

Cat. No.: B2576817
CAS No.: 2199477-90-0
M. Wt: 339.41
InChI Key: FBFROTBAPDPLHR-UHFFFAOYSA-N
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Description

The compound 2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-1,3-thiazole is a sophisticated chemical hybrid designed for exploratory research in medicinal chemistry. Its structure integrates a 1,3-thiazole ring, a privileged scaffold renowned for its diverse pharmacological profile and presence in many therapeutic agents . This moiety is linked via an ether bond to a pyrrolidine ring, which is further functionalized with a 4-(1H-pyrrol-1-yl)benzoyl group. The strategic inclusion of these fragments is based on their established roles in biomolecular interaction; the thiazole ring is frequently employed in drug discovery for its ability to contribute to activity against cancer, inflammation, and infectious diseases . Concurrently, the pyrrolidine and aromatic amide components are common features in molecules designed to modulate enzyme and receptor function. This unique architecture makes the compound a compelling candidate for investigating new chemical entities, particularly in structure-activity relationship (SAR) studies, high-throughput screening campaigns, and the development of novel inhibitors for various biological targets. Researchers may find it valuable for probing pathways involved in cellular proliferation and inflammation. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

(4-pyrrol-1-ylphenyl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-17(14-3-5-15(6-4-14)20-9-1-2-10-20)21-11-7-16(13-21)23-18-19-8-12-24-18/h1-6,8-10,12,16H,7,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFROTBAPDPLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CS2)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-1,3-thiazole typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrole and thiazole intermediates, followed by their coupling through various organic transformations. For instance, the synthesis might involve:

    Formation of Pyrrole Intermediate: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of Thiazole Intermediate: This can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reaction: The pyrrole and thiazole intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization, column chromatography, and HPLC (High-Performance Liquid Chromatography) would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl and thiazole moieties, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with Palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), Lithium diisopropylamide (LDA)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the thiazole ring, while reduction could lead to the formation of reduced pyrrole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study synthesized various thiazole-containing compounds and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives showed potent activity against strains such as Staphylococcus aureus and Escherichia coli . The incorporation of the thiazole ring in the structure of 2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-1,3-thiazole suggests similar potential for antimicrobial applications.

Anticancer Properties

Compounds with thiazole structures have been investigated for their anticancer activities. For instance, thiazole derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis or inhibiting cell proliferation . The unique combination of the pyrrole and thiazole rings in this compound may enhance its efficacy against cancer cells, making it a candidate for further development in cancer therapeutics.

Enzyme Inhibition

Thiazoles are known to interact with enzymes involved in crucial biological processes. The compound may act as an inhibitor for specific enzymes linked to disease pathways, potentially offering a therapeutic strategy for conditions such as inflammation or cancer .

Synthesis and Methodologies

The synthesis of this compound can be achieved through various organic synthesis techniques, including:

  • Condensation Reactions : Reacting appropriate pyrrole derivatives with thiazole precursors under acidic or basic conditions.
  • Functional Group Modifications : Utilizing nucleophilic substitutions to introduce or modify functional groups on the thiazole ring.
  • Multi-step Synthesis : Employing sequential reactions to build the complex structure while ensuring high yields and purity.

Biological Evaluation

In a study evaluating substituted thiazoles, researchers synthesized several derivatives and assessed their biological activity through bioassays. Compounds were screened for antibacterial and antifungal properties using standard methods such as the disc diffusion technique . The results highlighted that structural variations significantly influenced biological activity, suggesting that this compound could be optimized for enhanced efficacy.

Pharmacokinetics Studies

Another area of research involves studying the pharmacokinetics of thiazole derivatives in vivo. These studies help understand the absorption, distribution, metabolism, and excretion (ADME) profiles of compounds like this compound, which is critical for drug development .

Mechanism of Action

The mechanism of action of 2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound is structurally distinct from related derivatives in the following ways:

Heterocyclic Core Variations

  • Oxadiazole Derivatives (1a/1b) : Compounds 1a and 1b from feature a 1,2,4-oxadiazole core instead of thiazole. The oxadiazole’s electron-deficient nature may alter binding affinity compared to the sulfur-containing thiazole .
  • Pyridine Derivative (BF13935): BF13935 () replaces the thiazole with pyridine and uses a smaller azetidine ring (4-membered vs.
  • Oxazolidine-dione Derivative (BF13942) : BF13942 () incorporates an oxazolidine-2,4-dione heterocycle and a naphthalene substituent, introducing additional hydrogen-bonding and π-stacking capabilities .

Substituent Modifications

  • Benzoyl vs. Phenylethyl/Naphthalene : The target compound’s benzoyl group (with a pyrrol-1-yl substituent) contrasts with the phenylethyl group in 1a/1b and the naphthalene in BF13942. These differences influence lipophilicity and aromatic interactions .

Data Table: Structural and Physicochemical Properties

Compound Name Core Heterocycle Substituent on Pyrrolidine/Azetidine Benzoyl Group Molecular Weight (g/mol)
Target Compound 1,3-Thiazole 4-(1H-pyrrol-1-yl)benzoyl Yes ~339.42 (calculated)
1a/1b (Oxadiazole derivatives) 1,2,4-Oxadiazole 2-Phenylethyl No Not reported
BF13935 Pyridine 4-(1H-pyrrol-1-yl)benzoyl (azetidine) Yes 319.36
BF13942 Oxazolidine-2,4-dione Naphthalene-1-carbonyl No 324.33

Research Findings and Implications

  • Heterocycle Impact : The thiazole’s sulfur atom may enhance electron delocalization compared to oxadiazole or pyridine, influencing redox properties or binding to metal ions.
  • Ring Size and Flexibility: The pyrrolidine’s 5-membered ring (vs.
  • Substituent Effects : The 4-(1H-pyrrol-1-yl)benzoyl group in the target compound and BF13935 may facilitate π-π stacking, while phenylethyl (1a/1b) and naphthalene (BF13942) groups prioritize hydrophobic interactions .

Biological Activity

The compound 2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-1,3-thiazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H19N5OC_{18}H_{19}N_5O with a molecular weight of approximately 321.4 g/mol. The structure features a thiazole ring, which is known for its biological activity, along with a pyrrolidine moiety and a benzoyl group that enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC18H19N5OC_{18}H_{19}N_5O
Molecular Weight321.4 g/mol
StructureStructure

The biological activity of thiazole derivatives often stems from their ability to interact with various biological targets, including enzymes and receptors. The thiazole ring enhances the compound's lipophilicity, allowing it to penetrate cell membranes and exert its effects intracellularly.

Anticancer Activity

Recent studies have shown that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have demonstrated cytotoxic effects against various cancer cell lines, including Jurkat and HT-29 cells. The structure-activity relationship (SAR) analysis indicates that modifications in the phenyl ring can significantly influence the potency of these compounds against cancer cells .

Antimicrobial Activity

The presence of the pyrrole moiety in the compound has been linked to antibacterial properties. Studies indicate that derivatives containing pyrrole structures show effective inhibition against Gram-positive and Gram-negative bacteria. The compound's activity can be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Case Studies

Several case studies have highlighted the efficacy of thiazole-containing compounds in clinical settings:

  • Anticancer Studies : A study evaluated the cytotoxic effects of a series of thiazole derivatives on Jurkat cells, revealing IC50 values lower than those for standard chemotherapeutics like doxorubicin. The study concluded that specific substitutions on the thiazole ring enhance anticancer activity significantly .
  • Antimicrobial Testing : In a study assessing various thiazole derivatives' antibacterial properties using the agar well diffusion method, certain compounds exhibited inhibition zones comparable to ciprofloxacin, indicating potent antibacterial activity .

Research Findings

Research has consistently demonstrated that compounds containing thiazole rings exhibit a broad spectrum of biological activities:

Activity TypeObservationsReferences
AnticancerSignificant cytotoxicity in Jurkat cells; SAR analysis indicates key structural features enhance activity
AntimicrobialEffective against both Gram-positive and Gram-negative bacteria; inhibition comparable to standard antibiotics
AnticonvulsantSome derivatives showed promise in reducing seizure activity in animal models

Q & A

Q. What are the recommended synthetic routes for 2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-1,3-thiazole, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving: (i) Benzoylation of pyrrolidine derivatives using 4-(1H-pyrrol-1-yl)benzoyl chloride under anhydrous conditions with a base like triethylamine. (ii) Functionalization of the pyrrolidin-3-yl group with a thiazole ring via nucleophilic substitution, using reagents such as 2-mercapto-1,3-thiazole in polar aprotic solvents (e.g., DMF) . Characterization :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm regioselectivity of the benzoyl and thiazole substituents. Key peaks: pyrrolidine protons (δ 1.8–2.5 ppm), aromatic protons (δ 6.5–8.0 ppm), and thiazole protons (δ 7.2–7.5 ppm) .
  • Elemental Analysis : Compare calculated vs. experimental C, H, N, S content to verify purity (>95%) .

Q. How can researchers validate the structural integrity of this compound when conflicting spectral data arise?

  • Methodological Answer :
  • Cross-Validation : Combine 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy. For example, IR should show C=O stretching (~1680 cm⁻¹) from the benzoyl group and C-O-C stretching (~1250 cm⁻¹) from the ether linkage .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak (m/z 395.12 for C₁₉H₁₈N₄O₂S) to resolve ambiguities in fragmentation patterns .

Q. What initial biological screening assays are appropriate for this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases or proteases due to the thiazole moiety’s known role in ATP-binding site interactions. Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate preliminary bioactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use fractional factorial designs to test variables (solvent polarity, temperature, catalyst loading). For example, optimize the benzoylation step using DCM vs. THF and track yield via HPLC .
  • Computational Guidance : Apply quantum chemical calculations (e.g., DFT) to predict transition-state energies and identify solvent-catalyst pairs that lower activation barriers .

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Compare assay conditions (e.g., buffer pH, ATP concentration in kinase assays) to identify confounding variables. Replicate experiments under standardized protocols .
  • Molecular Dynamics Simulations : Model compound-receptor interactions to explain discrepancies (e.g., binding affinity differences due to protonation states of the pyrrolidine nitrogen) .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify the pyrrolidine (e.g., introduce methyl groups) or thiazole (e.g., halogen substitutions) and compare bioactivity. Use parallel synthesis techniques to generate derivatives .
  • 3D-QSAR Modeling : Build CoMFA or CoMSIA models using biological data from analogs to predict critical substituent contributions .

Q. What advanced techniques are recommended for studying metabolic stability in vitro?

  • Methodological Answer :
  • Microsomal Incubation : Use liver microsomes (human or rodent) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Cl₍ᵢₙₜ₎) .
  • CYP450 Inhibition Assays : Test against major isoforms (CYP3A4, 2D6) using fluorescent probes (e.g., Vivid® CYP450 Screening Kits) to assess drug-drug interaction risks .

Data Analysis and Validation

Q. How should researchers address batch-to-batch variability in purity or yield?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and ensure consistency .
  • Statistical Control Charts : Track yield and purity metrics across batches to identify outliers and refine SOPs .

Q. What computational tools are suitable for predicting the compound’s physicochemical properties?

  • Methodological Answer :
  • SwissADME : Predict logP, solubility, and drug-likeness using the compound’s SMILES string. Cross-validate with experimental logP (shake-flask method) .
  • Molecular Docking (AutoDock Vina) : Screen against target libraries (e.g., Protein Data Bank) to prioritize in vitro testing .

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